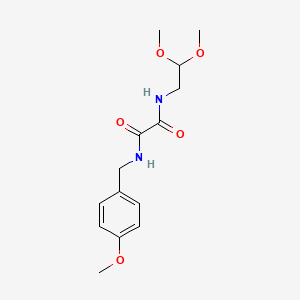
N1-(2,2-dimethoxyethyl)-N2-(4-methoxybenzyl)oxalamide
描述
N1-(2,2-dimethoxyethyl)-N2-(4-methoxybenzyl)oxalamide: is an organic compound that belongs to the class of oxalamides Oxalamides are characterized by the presence of an oxalamide functional group, which consists of two amide groups connected by an oxalyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N1-(2,2-dimethoxyethyl)-N2-(4-methoxybenzyl)oxalamide typically involves the reaction of 2,2-dimethoxyethylamine with 4-methoxybenzylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of oxalyl chloride. The general reaction scheme is as follows:
-
Formation of the oxalyl chloride intermediate:
- Oxalyl chloride is reacted with 2,2-dimethoxyethylamine to form the corresponding oxalyl chloride intermediate.
- Reaction conditions: Anhydrous solvent (e.g., dichloromethane), low temperature (0-5°C), and inert atmosphere (e.g., nitrogen or argon).
-
Coupling with 4-methoxybenzylamine:
- The oxalyl chloride intermediate is then reacted with 4-methoxybenzylamine to form this compound.
- Reaction conditions: Anhydrous solvent (e.g., dichloromethane), room temperature, and inert atmosphere.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: N1-(2,2-dimethoxyethyl)-N2-(4-methoxybenzyl)oxalamide can undergo various chemical reactions, including:
-
Oxidation:
- The compound can be oxidized to form corresponding oxalamic acids or other oxidation products.
- Common reagents: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
-
Reduction:
- Reduction of the oxalamide group can lead to the formation of amines or other reduced products.
- Common reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
-
Substitution:
- The compound can undergo substitution reactions, particularly at the methoxy groups.
- Common reagents: Nucleophiles such as halides or amines.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxalamic acids, while reduction may produce amines.
科学研究应用
Chemistry: N1-(2,2-dimethoxyethyl)-N2-(4-methoxybenzyl)oxalamide is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives and complex molecules.
Biology: The compound is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound. It may have applications in treating certain diseases or conditions.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for various applications.
作用机制
The mechanism of action of N1-(2,2-dimethoxyethyl)-N2-(4-methoxybenzyl)oxalamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors. The exact pathways and targets involved are subjects of ongoing research.
相似化合物的比较
- N1-(2,2-dimethoxyethyl)-N2-(4-methoxyphenyl)oxalamide
- N1-(2,2-dimethoxyethyl)-N2-(4-methoxybenzyl)urea
- N1-(2,2-dimethoxyethyl)-N2-(4-methoxybenzyl)carbamate
Uniqueness: N1-(2,2-dimethoxyethyl)-N2-(4-methoxybenzyl)oxalamide is unique due to its specific combination of functional groups. This uniqueness allows it to participate in specific reactions and exhibit particular properties that may not be present in similar compounds.
属性
IUPAC Name |
N'-(2,2-dimethoxyethyl)-N-[(4-methoxyphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5/c1-19-11-6-4-10(5-7-11)8-15-13(17)14(18)16-9-12(20-2)21-3/h4-7,12H,8-9H2,1-3H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPEUTAQTZQWTIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=O)NCC(OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
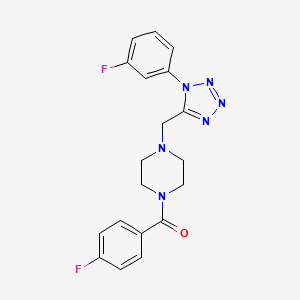
![N'-phenyl-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide](/img/structure/B2543890.png)
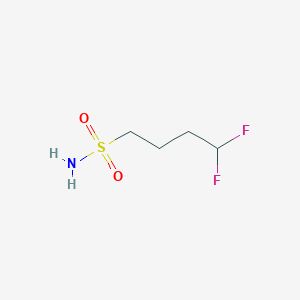
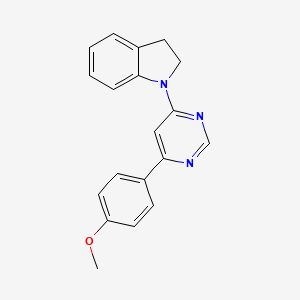
![(2R,4S)-5-Ethoxy-2-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B2543894.png)

![Ethyl 2-(4-methoxyphenyl)-5-[(3-methylbut-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2543900.png)
![Ethyl 6-(2-chloropyridine-4-carbonyl)-8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2543902.png)
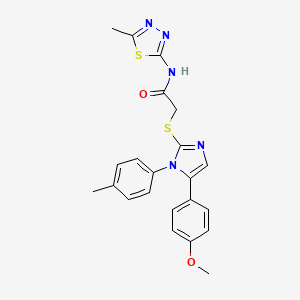
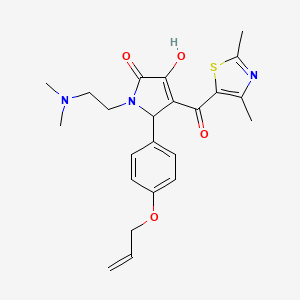
![5-ethyl-11-oxo-5H,5aH,6H,7H,8H,9H,11H-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2543907.png)
![N-(4-acetylphenyl)-2-{[1-oxo-2-(prop-2-en-1-yl)-1,2-dihydroisoquinolin-5-yl]oxy}acetamide](/img/structure/B2543909.png)
![9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carboxylic acid](/img/structure/B2543910.png)
![(2E)-2-(4-chlorobenzenesulfonyl)-3-(3-methoxy-2-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)prop-2-enenitrile](/img/structure/B2543911.png)
